molecular formula C27H52O4 B12646220 Docosyl hydrogen glutarate CAS No. 94278-12-3

Docosyl hydrogen glutarate

Cat. No.: B12646220
CAS No.: 94278-12-3
M. Wt: 440.7 g/mol
InChI Key: CNMJKGUUEVNWNR-UHFFFAOYSA-N
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Description

Docosyl hydrogen glutarate (CAS: 94278-12-3) is a monoester derivative of glutaric acid (C₅H₈O₄) esterified with a docosyl group (C₂₂H₄₅). This long-chain alkyl ester combines the hydrophilic carboxylate group with a hydrophobic alkyl chain, conferring unique amphiphilic properties. Such structural characteristics make it suitable for applications requiring controlled hydrophobicity, such as lubricants, coatings, or sustained-release formulations .

Properties

CAS No.

94278-12-3

Molecular Formula

C27H52O4

Molecular Weight

440.7 g/mol

IUPAC Name

5-docosoxy-5-oxopentanoic acid

InChI

InChI=1S/C27H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-31-27(30)24-22-23-26(28)29/h2-25H2,1H3,(H,28,29)

InChI Key

CNMJKGUUEVNWNR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosyl hydrogen glutarate can be synthesized through the esterification of glutaric acid with docosanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts can enhance the efficiency and yield of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Docosyl hydrogen glutarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Glutaric acid and docosanoic acid.

    Reduction: Docosyl alcohol and glutaric acid derivatives.

    Substitution: Various esters and amides.

Mechanism of Action

Docosyl hydrogen glutarate exerts its effects primarily through its interaction with lipid membranes. The long aliphatic chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, influencing various cellular processes .

Comparison with Similar Compounds

Comparison with Similar Glutarate Compounds

Structural and Functional Differences

Glutarate esters vary in alkyl chain length and substitution patterns, influencing their physicochemical properties and applications. Key comparisons include:

Compound Molecular Formula Alkyl Chain Length Key Features Applications
Docosyl hydrogen glutarate C₂₇H₅₂O₄ C22 (monoester) High molecular weight (~452 g/mol), low volatility, hydrophobic Lubricants, coatings, cosmetics
Diethyl glutarate (DEG) C₉H₁₆O₄ C2 (diester) Moderate lipophilicity, enhances cellular uptake Immunomodulation (T-cell differentiation)
Diisobutyl glutarate C₁₃H₂₄O₄ C4 (diester) Low viscosity, plasticizer properties Solvents, plasticizers (EU-LCI: 50 µg/m³)
Didecyl glutarate C₂₅H₄₆O₄ C10 (diester) Intermediate hydrophobicity, industrial compatibility Polymers, surfactants
Lanthanide-glutarate polymers e.g., [Eu(C₅H₆O₄)(H₂O)₄]Cl N/A Coordination complexes with luminescent properties Fe³⁺/4-nitrophenol sensing

Physicochemical Properties

  • Solubility : this compound’s long alkyl chain reduces water solubility compared to diethyl or dimethyl glutarates, which are miscible in polar solvents.
  • Thermal Stability : Higher melting points and thermal stability are expected due to strong van der Waals interactions in the C22 chain, unlike volatile diesters like dimethyl glutarate .
  • Luminescence and Sensing : Unlike lanthanide-glutarate coordination polymers (e.g., Eu(III)/Tb(III) complexes), this compound lacks metal coordination sites, precluding luminescent applications .

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